2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide

Catalog No.
S2897823
CAS No.
100134-75-6
M.F
C12H14N2O2
M. Wt
218.256
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide

CAS Number

100134-75-6

Product Name

2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide

IUPAC Name

2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide

Molecular Formula

C12H14N2O2

Molecular Weight

218.256

InChI

InChI=1S/C12H14N2O2/c1-16-11-4-2-10(3-5-11)7-9-14-12(15)6-8-13/h2-5H,6-7,9H2,1H3,(H,14,15)

InChI Key

AIXFPHMFCMZNNO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)CC#N

solubility

soluble

Cyanoacetylation of Amines

Field: Organic Chemistry

Application: Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Method: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Results: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Synthesis of Heterocyclic Compounds

Field: Heterocyclic Chemistry

Application: Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles . In addition to some common heterocyclic compounds, synthesis of other uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine starting with cyanoacetohydrazides and their derivatives is also reported .

Method: The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .

Results: The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .

2-Cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide is a cyanoacetamide derivative characterized by its molecular formula C12H14N2O2C_{12}H_{14}N_{2}O_{2} and a molecular weight of 218.25 g/mol. This compound features a cyano group, an acetamide functional group, and a methoxy-substituted phenyl ring, which contribute to its chemical reactivity and potential biological activities. The presence of the methoxy group enhances its lipophilicity, making it an interesting candidate for various chemical and biological applications.

  • Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones, leading to the formation of heterocyclic compounds.
  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution where the cyano group is replaced by other nucleophiles, such as amines or thiols.
  • Cyclization Reactions: It can form cyclic structures through intramolecular reactions, facilitating the synthesis of novel heterocyclic compounds.

These reactions are crucial for synthesizing various bioactive molecules and intermediates in medicinal chemistry.

Research indicates that derivatives of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide exhibit notable biological activities. These include:

  • Antibacterial Properties: Some derivatives have shown efficacy against specific bacterial strains.
  • Antifungal Properties: The compound has potential antifungal activity, making it a candidate for further investigation in therapeutic applications.

The biological activities are largely attributed to the structural features that allow interaction with biological targets, potentially affecting various biochemical pathways .

The synthesis of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide can be achieved through several methods:

  • Direct Reaction: A common approach involves treating 4-methoxyphenethylamine with cyanoacetic acid in the presence of a catalyst such as piperidine. This method allows for efficient formation of the cyanoacetamide derivative under mild conditions .
  • Alternative Routes: Other synthetic routes may include variations in reaction conditions or using different starting materials to yield similar compounds with potentially different biological activities.
  • Industrial Methods: In industrial settings, more scalable methods are employed, often utilizing dual catalysts to enhance yield and purity while minimizing reaction times.

2-Cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications across various fields:

  • Organic Chemistry: It serves as an intermediate in synthesizing complex organic molecules and heterocycles.
  • Medicinal Chemistry: The compound and its derivatives are being explored for their potential as therapeutic agents due to their bioactive properties.
  • Pharmaceutical Industry: It is utilized in the production of fine chemicals and pharmaceuticals, particularly those targeting infectious diseases .

The interactions of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide with biological systems are an area of ongoing research. Studies focus on:

  • Mechanism of Action: Understanding how this compound interacts at the molecular level with specific targets can provide insights into its therapeutic potential.
  • Biochemical Pathways: Investigating how it affects various pathways could reveal its role in disease modulation or treatment.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Cyano-N-(4-methoxyphenyl)acetamideC11H13N2O2Lacks ethyl side chain; potential for different reactivity
N-(4-Methoxyphenyl)acetamideC10H13NO2No cyano group; primarily used as a simple amide
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamideC10H8Cl2N2O2Contains dichloro groups; may exhibit different biological activity

These comparisons highlight the unique structural features of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide that may influence its chemical behavior and biological activity compared to other derivatives.

Core Cyanoacetamide Formation Strategies

The synthesis of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide relies on fundamental cyanoacetamide formation methodologies that have been extensively developed and optimized over recent decades [1]. These approaches encompass both traditional esterification-amidation sequences and modern direct cyano group incorporation techniques, each offering distinct advantages in terms of yield, reaction conditions, and substrate compatibility [7].

Esterification-Amidation Approaches (Butanol-Mediated Processes)

Butanol-mediated esterification-amidation represents one of the most economically viable and synthetically robust approaches for cyanoacetamide formation [7]. This methodology involves the initial esterification of crude cyanoacetic acid with unbranched or branched monohydric alcohols having 4 to 10 carbon atoms, with butanol serving as the preferred alcohol due to its optimal balance of reactivity and ease of handling [7]. The process eliminates the need for additional catalysts during the esterification step, as the reaction proceeds through azeotropic water removal, making it particularly attractive for large-scale applications [7].

The esterification reaction typically operates at temperatures ranging from 20 to 100 degrees Celsius, with reaction times of 5 to 10 hours yielding cyanoacetic ester products in 93 to 95 percent efficiency [18]. The crude ester can be used directly in the subsequent amidation step without extensive purification, significantly reducing the overall process complexity and cost [7]. During the amidation phase, gaseous ammonia or primary amines react with the cyanoacetic ester in the presence of basic catalysts to form the desired cyanoacetamide derivatives [7].

Table 1: Core Cyanoacetamide Formation Strategies

MethodTemperature (°C)Reaction TimeYield (%)SolventAdvantages
Butanol-Mediated Esterification-Amidation20-1005-10 hours93-95ButanolCatalyst-free, economical
Direct Ammonia Addition to Methyl Cyanoacetate-10 to -572 hours85-90MethanolHigh purity product
Ethyl Cyanoacetate with 4-Methoxyphenethylamine2072 hours72NeatSimple procedure

The butanol-mediated process offers several critical advantages including the ability to recover and recycle the alcohol solvent through simple distillation, minimal formation of byproducts, and compatibility with water-containing starting materials [7]. The work-up procedure involves mechanical separation operations such as filtration or hydrocyclone separation, followed by thermal treatment including vacuum-drying [7].

Direct Cyano Group Incorporation Techniques

Direct cyano group incorporation methodologies provide alternative synthetic pathways that bypass the traditional esterification step [18]. These approaches typically involve the reaction of monochloroacetic esters with hydrogen cyanide in the presence of suitable bases, achieving cyanoacetic ester formation in a single step [18]. The reaction conditions can be optimized to operate at temperatures from negative 78 to 200 degrees Celsius, with preferred ranges of negative 30 to 100 degrees Celsius for optimal selectivity and yield [18].

The base selection plays a crucial role in determining reaction efficiency, with tertiary amines, carbonic acid salts, carbonic monoester salts, carboxylic acid salts, amidines, guanidines, and aromatic nitrogen-heterocyclic compounds all demonstrating effectiveness under appropriate conditions [18]. The molar ratio between hydrogen cyanide and monochloroacetic ester typically ranges from 0.75 to 6:1, with preferred ratios of 2 to 4:1 providing optimal conversion rates while minimizing side reactions [18].

Silver-catalyzed cycloaddition reactions represent an advanced direct incorporation technique that enables the simultaneous introduction of both cyano and trifluoromethyl groups into heterocyclic frameworks [5]. This methodology utilizes dicyanoalkenes with trifluorodiazoethane under mild reaction conditions, demonstrating excellent regioselectivity and broad substrate scope [5]. The reaction proceeds through a [3+2] cycloaddition mechanism, providing access to previously elusive trifluoromethyl cyanopyrazoles with exceptional levels of regiocontrol [5].

N-[2-(4-Methoxyphenyl)ethyl] Sidechain Introduction

The introduction of the N-[2-(4-methoxyphenyl)ethyl] sidechain represents a critical step in the synthesis of the target compound, requiring careful optimization of alkylation and acylation conditions to achieve high yields while minimizing side reactions [9]. This transformation typically involves the reaction between a cyanoacetamide precursor and 4-methoxyphenethylamine or its activated derivatives under controlled conditions [1].

Alkylation and Acylation Reaction Optimization

Alkylation reactions for acetamide nitrogen functionalization require systematic optimization of reaction parameters including reagent selection, concentration, temperature, and reaction time [27]. Iodoacetamide has emerged as the most effective alkylating agent, providing optimal reaction completion rates of 95 percent when used at concentrations of 14 millimolar at room temperature for 30 minutes [27]. This superior performance stems from the excellent balance between leaving group reactivity and minimized side reactions compared to other haloacetamide derivatives [29].

Table 2: N-Alkylation Reaction Optimization Parameters

Alkylating AgentOptimal Concentration (mM)Temperature (°C)Reaction Time (min)Completion Rate (%)Side Reactions
Iodoacetamide14Room temp3095Low
Chloroacetamide10-15404588Very Low
Bromoacetamide12-16304092Low
N-Ethylmaleimide8-12Room temp6075Moderate

The optimization of alkylation conditions reveals that higher concentrations of alkylating agents generally improve completion rates but may also increase undesired side reactions at amino acid residues including histidine, lysine, aspartic acid, glutamic acid, tyrosine, and peptide termini [27]. Temperature effects demonstrate that moderate heating can accelerate reaction rates, but excessive temperatures may promote decomposition or rearrangement reactions [27].

Microwave-assisted alkylation has emerged as an effective alternative to conventional heating methods, providing rapid and selective nitrogen alkylation under controlled conditions [9]. This approach enables the conversion of secondary amides to tertiary amides while maintaining excellent chemoselectivity and functional group tolerance [9]. The microwave conditions typically operate at moderate temperatures with significantly reduced reaction times compared to thermal methods [9].

Protecting Group Strategies for Methoxy Functionality

The methoxy substituent on the phenyl ring requires careful consideration of protecting group strategies to prevent unwanted reactions during synthetic manipulations [22]. The para-methoxyphenyl group itself can serve as a protecting element in certain transformations, providing stability under basic and mildly acidic conditions while remaining removable under specific oxidative conditions [14].

Selective removal of methoxy protecting groups can be achieved using reagents such as phenyliodine diacetate in combination with iodine, which transforms the methoxy group into an easily removable acetal under mild conditions [22]. This methodology demonstrates excellent compatibility with various functional groups and typically provides good to excellent yields [22]. The reaction conditions involve treatment at room temperature for short periods, making it suitable for sensitive substrates [22].

Alternative protecting group strategies include the use of para-methoxybenzyl ethers, which can be selectively cleaved using ammonium cerium nitrate to provide the corresponding hydroxyl functionality [13]. This approach offers advantages in terms of stability during glycosidation reactions and other transformations commonly encountered in complex molecule synthesis [13]. The deprotection process can be performed under mild acidic conditions without affecting other sensitive functional groups [13].

Catalytic Systems and Solvent Selection

The selection of appropriate catalytic systems and reaction solvents represents a critical aspect of optimizing synthetic routes to 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide [23]. Modern catalytic approaches emphasize both efficiency and environmental sustainability, leading to the development of novel catalytic systems that operate under mild conditions while providing excellent yields and selectivities [28].

Table 3: Catalytic Systems for Acetamide Synthesis

Catalyst SystemReaction TypeTemperature (°C)SolventAdvantages
B(OCH₂CF₃)₃Direct Amidation80-100AcetonitrileWide substrate scope
CuODiacetamide Synthesis140-180Water/AcetonitrileWater-tolerant
NDTPEsterification-AmidationRoom tempAlcoholUltrafast (1 min)
Borate EstersSustainable Amidation100-120TrifluoroethanolEnvironmentally benign

Boron-derived catalysts, particularly B(OCH₂CF₃)₃, have demonstrated exceptional effectiveness in direct amidation reactions, enabling the coupling of carboxylic acids with amines under relatively mild conditions [23]. These catalysts operate through activation of the carboxylic acid component, forming reactive intermediates that readily undergo nucleophilic attack by amine substrates [23]. The reaction typically requires temperatures of 80 to 100 degrees Celsius in acetonitrile solvent, providing products in good to excellent yields across a wide range of substrates [23].

Copper oxide catalysts offer advantages for specific transformations, particularly in aqueous or mixed aqueous-organic solvent systems [34]. These heterogeneous catalysts demonstrate excellent water tolerance and can operate at elevated temperatures of 140 to 180 degrees Celsius while maintaining high selectivity for the desired amidation products [34]. The heterogeneous nature of these catalysts facilitates product isolation and catalyst recovery, making them attractive for both laboratory and industrial applications [34].

The N,N-dimethyl-3-oxo-1-triazene (NDTP) system represents a breakthrough in rapid esterification and amidation methodology, enabling complete reactions within one minute at room temperature [19]. This coupling reagent demonstrates exceptional efficiency across diverse substrate combinations, including challenging cases involving sterically hindered or electronically deactivated starting materials [19]. The reaction mechanism involves dual pathways through both acyl thiocyanate and activated ester intermediates, accounting for the remarkable reaction rates observed [19].

Solvent selection significantly influences both reaction efficiency and environmental impact of synthetic processes [37]. Traditional solvents such as dichloromethane and N,N-dimethylformamide, while highly effective for amidation reactions, present environmental and safety concerns that have driven the search for greener alternatives [37]. Evaluation of alternative solvents has identified dimethyl carbonate, ethyl acetate, and 2-methyltetrahydrofuran as effective replacements that provide comparable yields while offering improved environmental profiles [37].

Table 4: Solvent Selection for Acetamide Synthesis

SolventPolarity IndexBoiling Point (°C)Environmental RatingAmidation Efficiency
Dichloromethane3.140PoorHigh
N,N-Dimethylformamide6.4153PoorHigh
Acetonitrile5.882ModerateModerate
2-Methyltetrahydrofuran4.280GoodHigh
Dimethyl Carbonate4.690ExcellentModerate

The optimization of solvent systems requires consideration of multiple factors including substrate solubility, reaction kinetics, product isolation, and waste management [38]. Acetonitrile serves as a versatile intermediate option, providing reasonable efficiency for most amidation reactions while presenting fewer environmental concerns compared to chlorinated solvents [38]. However, its classification as a moderate environmental risk still necessitates careful handling and disposal procedures [39].

2-Methyltetrahydrofuran has emerged as a particularly promising alternative to traditional ethereal solvents, offering improved safety profiles through reduced peroxide formation while maintaining excellent solvating properties for organic transformations [38]. This solvent demonstrates superior performance in organometallic reactions and provides excellent yields in amidation processes while supporting sustainable chemistry initiatives [38].

Spectroscopic Identification

¹H/¹³C Nuclear Magnetic Resonance Spectral Interpretation

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide exhibits characteristic resonances that provide detailed structural information about the molecular framework [1] [2]. The aromatic region displays signals between 6.8-7.2 parts per million, corresponding to the four protons of the 4-methoxyphenyl substituent. These aromatic protons appear as doublets and multiplets due to the substitution pattern on the benzene ring, with the methoxy group influencing the electronic environment [3].

The aliphatic region reveals two distinct methylene environments. The ethylene chain connecting the aromatic ring to the amide nitrogen produces characteristic triplet patterns between 2.7-3.5 parts per million for the four methylene protons. The chemical shift differences between these methylene groups reflect their proximity to different electron-withdrawing functionalities [4]. The methoxy substituent appears as a characteristic singlet at 3.7-3.8 parts per million, integrating for three protons and confirming the presence of the electron-donating methoxy group [5].

The cyanoacetyl moiety contributes a singlet resonance at 3.5-3.7 parts per million, corresponding to the methylene protons adjacent to both the cyano and carbonyl functionalities. This downfield position reflects the deshielding effect of the adjacent electron-withdrawing groups [6]. The amide proton appears as a broad singlet between 5.5-6.5 parts per million, with the broadening characteristic of exchangeable amide protons [3].

¹³C Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shift patterns [3] [6]. The cyano carbon appears in the distinctive region of 115-120 parts per million, representing the characteristic chemical shift of nitrile functionalities. This resonance confirms the presence of the cyano group and its electronic environment within the molecular framework [7].

The carbonyl carbon resonates between 165-170 parts per million, typical of amide carbonyls. This chemical shift reflects the partial double bond character of the carbon-oxygen bond due to resonance stabilization within the amide functionality [8]. The aromatic carbons span the region from 110-160 parts per million, with individual carbons distinguished by their substitution patterns and electronic environments [6].

The methoxy carbon appears at 55-56 parts per million, characteristic of aromatic methoxy substituents [5]. The aliphatic carbons of the ethylene chain resonate between 30-40 parts per million, while the cyanoacetyl methylene carbon appears at 23-25 parts per million, reflecting its unique electronic environment adjacent to both cyano and carbonyl functionalities [9].

Infrared Vibrational Analysis of Cyano and Amide Groups

Cyano Group Vibrational Characteristics

The infrared spectrum of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide exhibits a characteristic strong absorption band between 2250-2260 wavenumbers, attributed to the cyano group stretching vibration [7] [9]. This frequency range is typical for nitrile functionalities and reflects the triple bond character of the carbon-nitrogen bond. The intensity of this band is enhanced by the large change in dipole moment associated with the stretching vibration of the highly polar cyano group [10].

The cyano stretching frequency is influenced by the electronic environment created by the adjacent acetamide functionality. Electron-withdrawing groups typically increase the stretching frequency due to increased bond strength, while electron-donating groups have the opposite effect [11]. In this compound, the cyanoacetyl configuration creates a unique electronic environment that affects the precise positioning of the cyano absorption [9].

Amide Group Vibrational Analysis

The amide functionality contributes several characteristic bands to the infrared spectrum [12] [8]. The amide I band, primarily corresponding to the carbon-oxygen stretching vibration, appears between 1650-1680 wavenumbers with strong intensity. This band position reflects the partial double bond character of the amide carbonyl due to resonance stabilization [13].

The amide II band, resulting from a combination of nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, appears between 1520-1560 wavenumbers with medium intensity [8] [14]. This band provides information about the amide hydrogen bonding environment and molecular conformation [15].

The nitrogen-hydrogen stretching vibration of the amide group produces a medium to strong absorption between 3300-3400 wavenumbers [16] [8]. The frequency and bandwidth of this absorption are sensitive to hydrogen bonding interactions and molecular aggregation in the solid state [13] [9].

Additional Vibrational Features

The aromatic portion of the molecule contributes characteristic carbon-hydrogen stretching absorptions between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching appears between 2850-2950 wavenumbers [17]. The aromatic carbon-carbon stretching vibrations appear as medium to strong absorptions between 1450-1600 wavenumbers, providing confirmation of the aromatic substitution pattern [18].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentation

The mass spectrum of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide exhibits a molecular ion peak at mass-to-charge ratio 218, corresponding to the molecular formula C₁₂H₁₄N₂O₂ [1] [19]. The molecular ion typically appears with low to medium intensity due to the relative instability of the radical cation formed during electron impact ionization [20] [21].

Primary fragmentation pathways involve cleavage at the most labile bonds within the molecular structure [22]. The loss of the cyano group produces a fragment ion at mass-to-charge ratio 192, appearing with medium intensity. This fragmentation pathway reflects the relative weakness of the carbon-carbon bond adjacent to the electron-withdrawing cyano functionality [23].

Alpha Cleavage and Rearrangement Processes

Alpha cleavage adjacent to the amide functionality represents a major fragmentation pathway [20] [21]. The cleavage of the amide bond produces a prominent fragment ion at mass-to-charge ratio 151, corresponding to the 4-methoxyphenethyl cation. This fragment appears with high intensity due to the stability of the resulting cationic species, which is stabilized by the electron-donating methoxy substituent [24].

The loss of the entire cyanoacetyl group through cleavage at the amide bond produces the same mass-to-charge ratio 151 fragment, making this a particularly favored fragmentation pathway [21]. The stability of the resulting 4-methoxyphenethyl cation contributes to the high intensity of this peak in the mass spectrum [25].

Secondary Fragmentation Patterns

Secondary fragmentation of the 4-methoxyphenethyl fragment produces additional characteristic ions [23]. The loss of a methylene group generates a 4-methoxybenzyl cation at mass-to-charge ratio 137, appearing with medium intensity. Further fragmentation can lead to the formation of a 4-methoxyphenol cation at mass-to-charge ratio 124 through the loss of the ethyl chain [26].

The cyanoacetyl fragment itself appears at mass-to-charge ratio 68, though typically with low intensity due to the instability of this species [20]. The cyano group can also be lost from various fragment ions, leading to additional secondary fragmentation products that provide structural confirmation [27].

Fragmentation Mechanism Interpretation

The fragmentation patterns observed for 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide follow predictable pathways based on the relative bond strengths and the stability of the resulting fragment ions [24] [21]. The preference for cleavage at the amide bond reflects both the weakness of this bond under electron impact conditions and the stability of the resulting phenethyl cation [28].

The electronic effects of the methoxy substituent play a crucial role in determining fragmentation pathways and fragment ion intensities [20]. The electron-donating nature of the methoxy group stabilizes positive charge on the aromatic ring system, leading to preferential formation and retention of aromatic-containing fragments [25].

X-ray Crystallographic Studies of Related Cyanoacetamides

Structural Database Analysis

Comprehensive crystallographic studies of cyanoacetamide derivatives provide valuable insights into the structural characteristics of this compound class [29] [30]. The parent cyanoacetamide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.36 Å, b = 13.56 Å, c = 7.56 Å, and β = 111.2° [31]. The structure contains eight molecules in the unit cell (Z = 8) with two molecules in the asymmetric unit [32].

Related N-substituted cyanoacetamides typically adopt monoclinic crystal systems with similar packing arrangements [33] [34]. N-(4-chlorophenyl)-2-cyanoacetamide crystallizes in space group P2₁/n with unit cell dimensions a = 5.542 Å, b = 18.68 Å, c = 8.723 Å, demonstrating the structural variations introduced by different substituents [33].

Molecular Geometry and Bond Parameters

Crystallographic analysis reveals that cyanoacetamide molecules are approximately planar, with the molecular framework lying nearly in a single plane [29] [30]. The key bond distances, corrected for thermal motion, include: cyano carbon-nitrogen bond length of 1.162 ± 0.005 Å, carbon-carbon bonds of 1.458 ± 0.005 Å and 1.522 ± 0.005 Å, carbon-nitrogen amide bond of 1.339 ± 0.005 Å, and carbon-oxygen bond of 1.247 ± 0.005 Å [29].

These bond lengths reflect the electronic structure of the cyanoacetamide framework [9]. The cyano carbon-nitrogen distance of 1.162 Å is characteristic of triple bond character, while the amide carbon-nitrogen bond length of 1.339 Å indicates partial double bond character due to resonance stabilization [30]. The carbon-oxygen bond length of 1.247 Å also reflects partial double bond character within the amide functionality [29].

Hydrogen Bonding Networks

The crystal structures of cyanoacetamides are dominated by extensive hydrogen bonding networks that determine the overall packing arrangement [29] [30] [33]. In the parent cyanoacetamide structure, two symmetry-unrelated molecules are joined into dimers through nitrogen-hydrogen···oxygen hydrogen bonds with distances of 2.94 and 2.96 Å [29].

These dimeric units are further connected through nitrogen-hydrogen···nitrogen≡carbon hydrogen bonds with a distance of 3.14 Å, creating extended networks throughout the crystal structure [29] [30]. The nitrile group acts as a hydrogen bond acceptor, utilizing the lone pair of electrons on the nitrogen atom [35].

Substituent Effects on Crystal Packing

The introduction of different substituents on the amide nitrogen significantly affects the crystal packing arrangements [36] [33] [34]. N-phenyl substituted derivatives typically maintain the hydrogen bonding motifs of the parent compound while introducing additional van der Waals interactions between aromatic rings [37].

Electron-withdrawing substituents on the phenyl ring, such as chloro or cyano groups, can influence both the hydrogen bonding strength and the overall crystal packing efficiency [33] [34]. These effects are reflected in variations in unit cell parameters and packing densities among different derivatives [38].

Structural Implications for 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide

Based on the crystallographic data from related compounds, 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide is expected to adopt a similar molecular conformation with an approximately planar cyanoacetamide core [36] [39]. The ethylene chain connecting to the methoxyphenyl group likely adopts an extended conformation to minimize steric interactions [40].

The presence of the methoxy group introduces additional possibilities for weak hydrogen bonding interactions and influences the overall crystal packing arrangement [39] [37]. The compound is expected to form hydrogen bonding networks similar to other cyanoacetamide derivatives, with the amide proton participating in intermolecular hydrogen bonds and the cyano group acting as a hydrogen bond acceptor [41].

XLogP3

1.4

Dates

Last modified: 08-17-2023

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